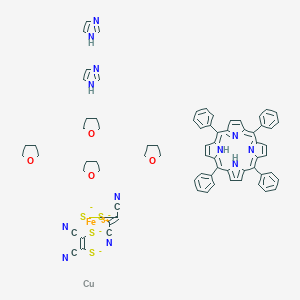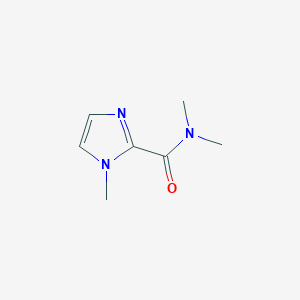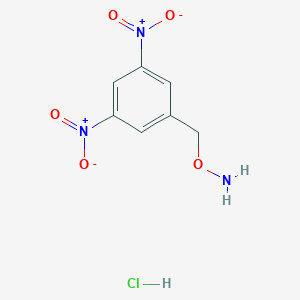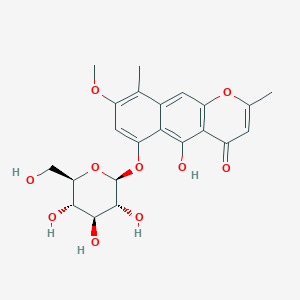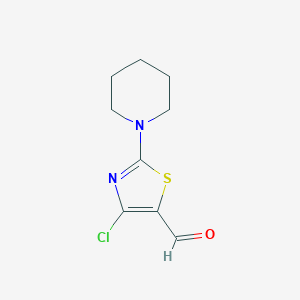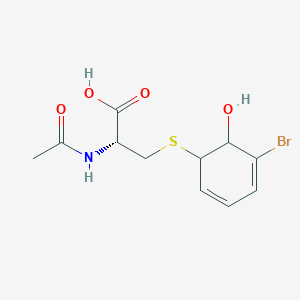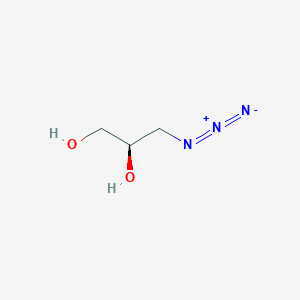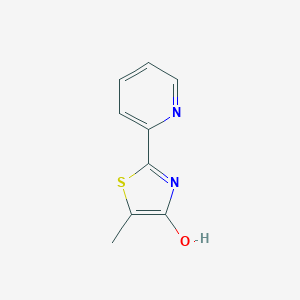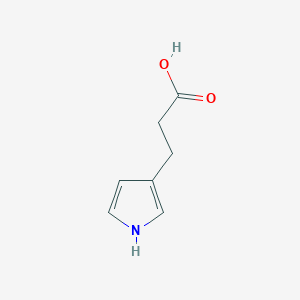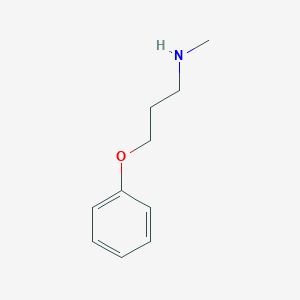
N-Methyl-3-phenoxypropan-1-amine
Vue d'ensemble
Description
N-Methyl-3-phenoxypropan-1-amine is a chemical compound that is structurally related to various amines and amine derivatives. While the specific compound "N-Methyl-3-phenoxypropan-1-amine" is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, degradation, and reactions, which can provide insights into the chemistry of N-Methyl-3-phenoxypropan-1-amine.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including N-hydroxylation, Michael addition, and alkylation reactions. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomes has been investigated, which involves the reduction of corresponding nitropropene and nitropropane compounds . Another paper describes the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines, which involves a domino reaction . Additionally, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation .
Molecular Structure Analysis
The molecular structure of amines can be complex, and their analysis often involves spectroscopic methods. For example, the extent of deuteration in the thermal degradation of a model compound was measured by mass spectrometry . The molecular structure of amines can also influence their reactivity and interactions with other molecules, such as the formation of hydrogen bonds with phenol .
Chemical Reactions Analysis
Amines can undergo various chemical reactions, including thermal degradation, transetherification, and cleavage of Si-C bonds by phenol . The reactivity of amines can be influenced by their molecular structure, as seen in the case of N,N-bis[ethoxy(methyl)silylmethyl]amines and their reactions with phenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of amines, such as their thermal stability and reactivity, are important for their practical applications. The thermal degradation of amines can lead to the formation of various products, which can be characterized to understand the degradation mechanism . The ability of amines to form hydrogen bonds and undergo reactions like transetherification also reflects their chemical properties .
Relevant Case Studies
The papers provide case studies on the synthesis and reactions of amine-related compounds. For example, the synthesis of tertiary N-methyl amines, including tropanes, on a solid phase is discussed, which is relevant for the preparation of biologically active compounds . Another case study involves the development of a stereoselective process for the preparation of an intermediate used in the synthesis of an antibiotic .
Applications De Recherche Scientifique
Thermal Degradation Studies : Research has been conducted on the thermal degradation of compounds related to N-Methyl-3-phenoxypropan-1-amine. For instance, the thermal degradation of 1-(N-ethylanilino)-3-phenoxyprop-2-yl acetate and related compounds was investigated to understand the mechanism of thermal degradation in aromatic amine-cured epoxide resins, which are model compounds for the cure linkage in these resins (Paterson-Jones, 1975).
Isotope Effects in Enzymatic Reactions : Studies on the N-demethylation of tertiary amines, including derivatives of N-Methyl-3-phenoxypropan-1-amine, have shown kinetic primary isotopes effects in enzymatic N-demethylation reactions by rodent microsomal enzymes. This provides insights into the metabolic processes involving compounds like N-Methyl-3-phenoxypropan-1-amine (Abdel-Monem, 1975).
Chemical Synthesis and Applications : Research into the synthesis of N-Methyl- and N-Alkylamines has shown their importance in life-science molecules and in the development of cost-effective methods for the synthesis and functionalization of amines. This includes methods like reductive amination using earth-abundant metal-based catalysts (Senthamarai et al., 2018).
Corrosion Inhibition : Certain Schiff base compounds containing amine groups, similar to N-Methyl-3-phenoxypropan-1-amine, have been studied for their inhibitive effect on the corrosion of metals. This research is significant for industrial applications, particularly in protecting metals from corrosion in acidic environments (Leçe et al., 2008).
Enantioselective Synthesis : The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been applied in the enantioselective synthesis of compounds like the dual serotonin/norepinephrine reuptake inhibitor (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine. This illustrates the use of N-Methyl-3-phenoxypropan-1-amine in the synthesis of complex organic compounds (Lifchits & Charette, 2008).
Propriétés
IUPAC Name |
N-methyl-3-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOUHGZVYFYWMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622270 | |
| Record name | N-Methyl-3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-phenoxypropan-1-amine | |
CAS RN |
132424-10-3 | |
| Record name | N-Methyl-3-phenoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(3-phenoxypropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

